

Identifying Ugaxanthone in Plant Metabolomic Datasets: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ugaxanthone

Cat. No.: B077488

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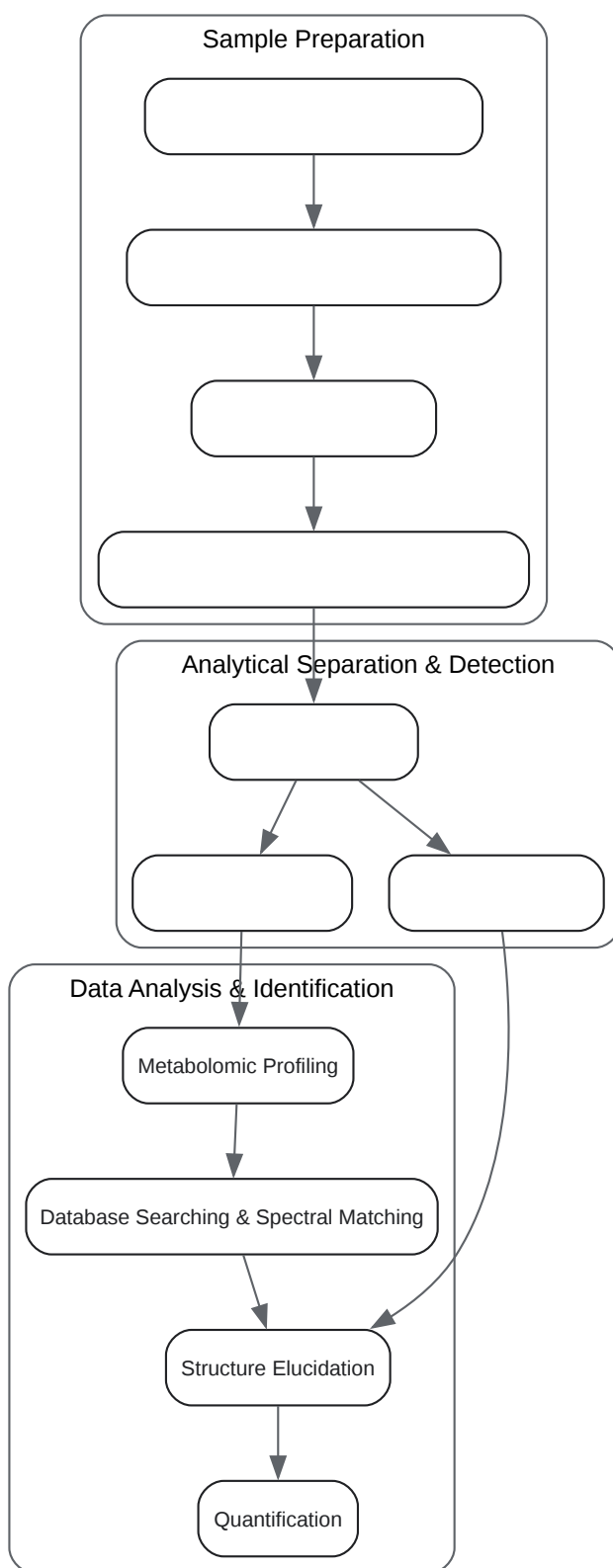
This technical guide provides a comprehensive overview of the methodologies for identifying **Ugaxanthone**, a prenylated xanthone with significant therapeutic potential, within complex plant metabolomic datasets. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the discovery and quantification of this valuable natural product.

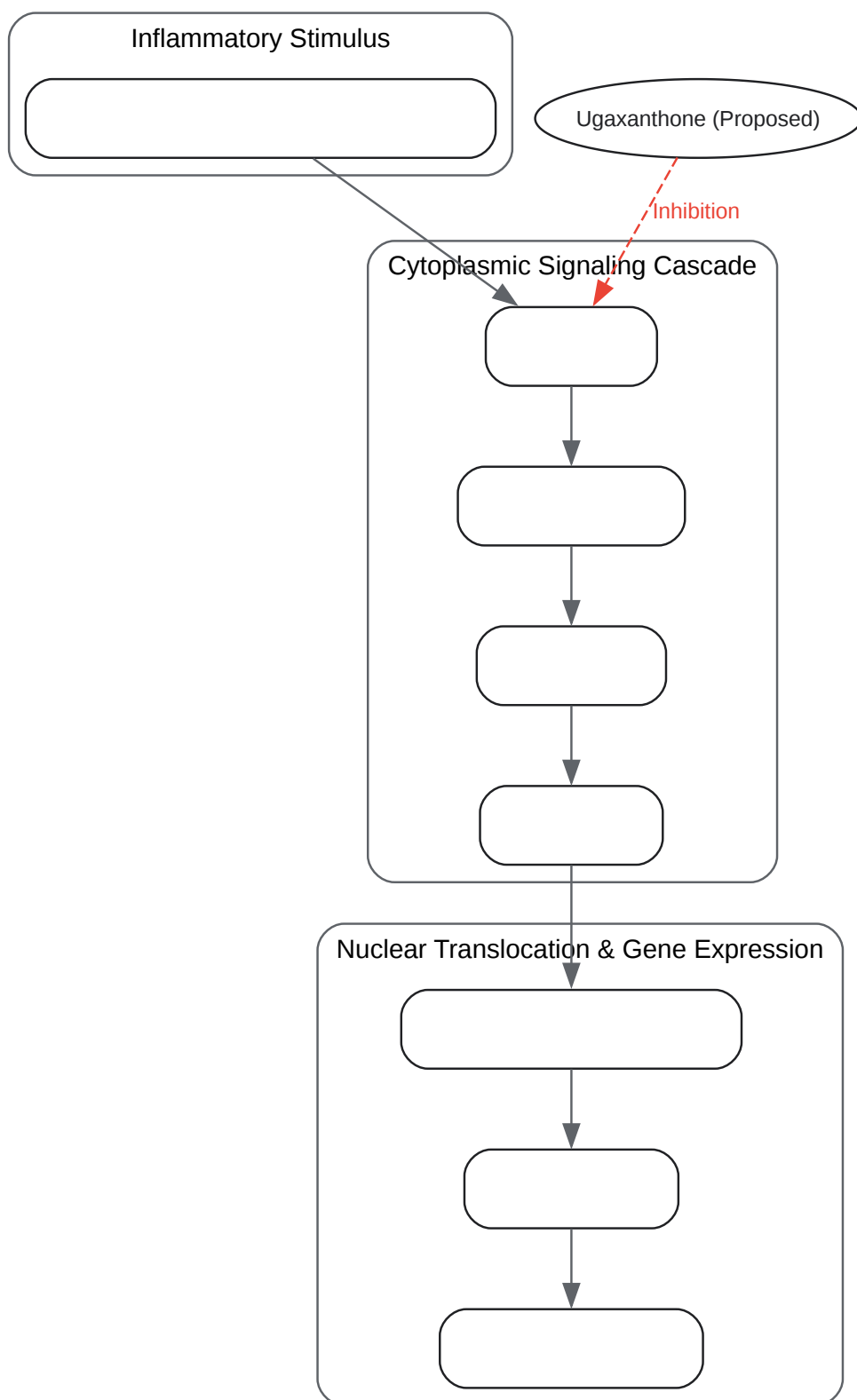
Introduction to Ugaxanthone

Ugaxanthone is a naturally occurring xanthone found in several plant species, including those from the *Hypericum* and *Symphonia* genera.^[1] Its chemical structure, 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, with a molecular formula of $C_{18}H_{16}O_6$ and a molecular weight of approximately 328.32 g/mol, classifies it as a prenylated xanthone.^{[1][2]} Xanthenes, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.^{[3][4][5][6][7]} The identification and quantification of **Ugaxanthone** in plant extracts are crucial first steps in harnessing its therapeutic potential for drug discovery and development.

Experimental Workflow for Ugaxanthone Identification

The successful identification and quantification of **Ugaxanthone** from a plant matrix involves a multi-step process. The following workflow outlines the key stages, from sample preparation to data analysis.





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